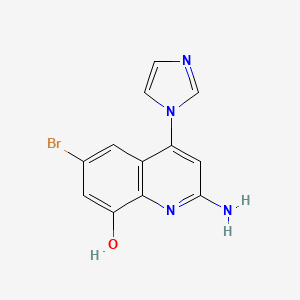
2-Amino-6-bromo-4-(1H-imidazol-1-yl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-4-(1H-imidazol-1-yl)quinolin-8-ol is a heterocyclic compound that features a quinoline core substituted with an amino group, a bromine atom, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-4-(1H-imidazol-1-yl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-aminoquinoline, followed by the introduction of the imidazole ring through a nucleophilic substitution reaction. The final step involves the hydroxylation of the quinoline ring to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-4-(1H-imidazol-1-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring or the quinoline core.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the imidazole ring or quinoline core.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-bromo-4-(1H-imidazol-1-yl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-4-(1H-imidazol-1-yl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1H-imidazol-1-yl)quinolin-8-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-4-(1H-imidazol-1-yl)quinolin-8-ol: Lacks the amino group, potentially altering its binding affinity to molecular targets.
2-Amino-6-bromoquinolin-8-ol: Lacks the imidazole ring, which may reduce its ability to interact with metal ions or DNA.
Uniqueness
2-Amino-6-bromo-4-(1H-imidazol-1-yl)quinolin-8-ol is unique due to the presence of both the bromine atom and the imidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9BrN4O |
|---|---|
Molecular Weight |
305.13 g/mol |
IUPAC Name |
2-amino-6-bromo-4-imidazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H9BrN4O/c13-7-3-8-9(17-2-1-15-6-17)5-11(14)16-12(8)10(18)4-7/h1-6,18H,(H2,14,16) |
InChI Key |
DDJCCVISALTGIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=NC3=C2C=C(C=C3O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















